

# Understanding the physicochemical properties of M5A

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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An In-depth Technical Guide to the Physicochemical Properties of M5A

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

M5A, scientifically known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a recognized metabolite of the synthetic cannabinoid AB-CHMINACA. As a substance of interest in forensic and research applications, a thorough understanding of its physicochemical properties is crucial for the development of analytical methods and for understanding its potential physiological effects. This guide provides a detailed overview of the known physicochemical characteristics of M5A, the experimental methodologies for their determination, and insights into its likely biological signaling pathways based on its parent compound.

## **Physicochemical Properties of M5A**

The fundamental physicochemical properties of M5A are summarized in the table below, providing a clear quantitative overview of its chemical identity and characteristics.



| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-<br>carboxylic acid             |
| Molecular Formula | C15H18N2O3  |
| Molecular Weight  | 274.3 g/mol   |
| Solubility        | DMF: 50 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml |
| UV max Absorption | 210, 299 nm   |

# **Experimental Protocols**

The following sections detail the standard experimental methodologies that can be employed to determine the key physicochemical properties of M5A.

### **Determination of Solubility**

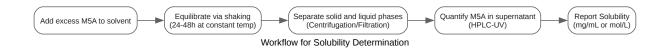
The solubility of M5A in various solvents is a critical parameter for its handling, formulation, and analytical characterization. A widely accepted method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

- Preparation: A supersaturated solution of M5A is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a sealed vial.
- Equilibration: The vial is agitated in a shaker bath at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).



- Quantification: The concentration of M5A in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] A calibration curve is constructed using standard solutions of M5A of known concentrations to ensure accurate quantification.
- Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.



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A generalized workflow for determining equilibrium solubility.

## **Determination of Molecular Weight**

The molecular weight of M5A can be experimentally verified using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.

Protocol: Molecular Weight Determination by Mass Spectrometry

- Sample Preparation: A dilute solution of M5A is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized.
   Common ionization techniques for small molecules like M5A include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight, quadrupole, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.



• Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup>). High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition.[5][6]

### **UV-Vis Spectroscopy**

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs ultraviolet or visible light. This is useful for quantitative analysis and for providing information about the electronic structure of the molecule.

Protocol: UV-Vis Absorption Spectrum Measurement

- Sample Preparation: A solution of M5A of a known concentration is prepared in a UVtransparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is also prepared.
- Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The instrument is then calibrated or "blanked" using the cuvette filled with the solvent.
- Measurement: The cuvette is rinsed and filled with the M5A solution. The cuvette is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for a compound like M5A).
- Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.[7][8][9][10][11]

## **Signaling Pathways**

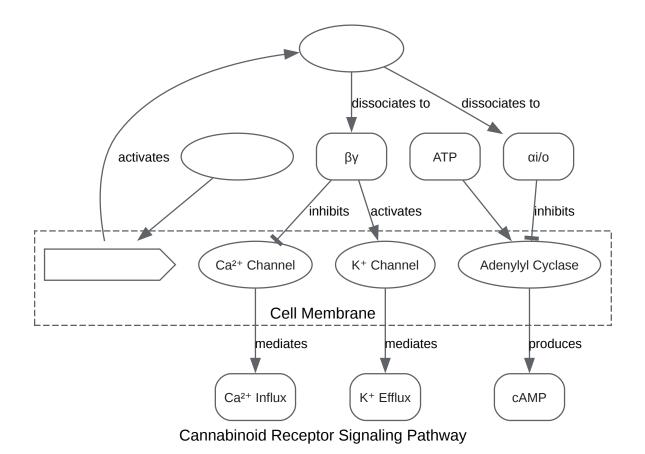
The physiological and toxicological properties of M5A are not yet fully characterized. However, as a metabolite of the potent synthetic cannabinoid AB-CHMINACA, its biological activity is likely mediated through the cannabinoid receptors, CB1 and CB2.[12]

The parent compound, AB-CHMINACA, is a potent agonist at both CB1 and CB2 receptors.[12] These receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway for cannabinoid receptor agonists involves:



- Receptor Binding: The ligand (e.g., AB-CHMINACA or potentially M5A) binds to the CB1 or CB2 receptor.
- G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
- Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins. A primary effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13][14]

It is also important to consider the concept of biased signaling, where a ligand may preferentially activate one downstream pathway over another (e.g., G-protein signaling versus  $\beta$ -arrestin recruitment).[15][16] The specific signaling profile of M5A at cannabinoid receptors remains to be elucidated and is an important area for future research.





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A diagram of the putative cannabinoid receptor signaling pathway for M5A.

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